molecular formula C4H12Cl2N2O2 B556911 (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride CAS No. 648922-13-8

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride

Cat. No.: B556911
CAS No.: 648922-13-8
M. Wt: 191.05 g/mol
InChI Key: DOZGWJGZHSTDJL-JSTPYPERSA-N
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Description

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride is a chiral diamino acid derivative. It is a stereoisomer of 2,3-diaminobutanoic acid, which is an important intermediate in the synthesis of various biologically active compounds. The compound is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of (2R,3S)-2,3-dihydroxybutanoic acid using a suitable reducing agent such as sodium borohydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods offer the advantage of high stereoselectivity and yield. For example, the use of engineered strains of microorganisms that express specific enzymes can facilitate the efficient conversion of precursor compounds to the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for the formation of amides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various biologically active products. The pathways involved in these processes include enzymatic catalysis and receptor binding, which can modulate cellular functions and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2,3-diaminobutanoic Acid Dihydrochloride: This stereoisomer has different spatial arrangement of the amino groups, leading to distinct chemical and biological properties.

    2,3-diaminopropanoic Acid: Lacks the chiral center present in (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride, resulting in different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in the study of stereoselective biochemical processes.

Properties

IUPAC Name

(2R,3S)-2,3-diaminobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGWJGZHSTDJL-JSTPYPERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580001
Record name (2R,3S)-2,3-Diaminobutanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648922-13-8
Record name (2R,3S)-2,3-Diaminobutanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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